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Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease
(NAFLD) characterized by liver inflammation and cell damage, which can lead to fibrosis,
cirrhosis, and liver cancer.[1][2] With no currently approved pharmacological treatments, there
is a significant unmet medical need for effective therapies.[1] Selonsertib (formerly GS-4997) is
an investigational, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating
Kinase 1 (ASK1).[1][3] ASK1 is a key protein that promotes inflammation, apoptosis, and
fibrosis in response to oxidative stress, a central pathogenic driver in NASH.[2][3][4] These
notes provide an overview of Selonsertib's mechanism, clinical trial data, and relevant research
protocols.

Mechanism of Action: ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein
kinase kinase kinase (MAP3K) family. In pathological conditions like NASH, increased oxidative
stress activates ASK1.[5] Activated ASK1 subsequently phosphorylates downstream kinases,
primarily p38 and c-Jun N-terminal kinase (JNK), which in turn mediate cellular responses
including apoptosis, inflammation, and fibrosis.[5][6] By selectively inhibiting ASK1, Selonsertib
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aims to block these downstream pathological signals, thereby reducing liver injury and fibrosis.
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Caption: Selonsertib inhibits the ASK1 signaling pathway.

Data from Clinical Research

Selonsertib has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of
NASH. While initial studies were promising, later-stage trials did not meet their primary

endpoints for monotherapy.

Phase 2 Clinical Trial Data

A Phase 2, randomized, open-label trial evaluated Selonsertib in 72 patients with NASH and
fibrosis stages F2 or F3 over 24 weeks.[3][5] The results suggested that Selonsertib treatment
led to improvements in fibrosis and other markers of liver injury.[3][8]
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Table 1: Summary of Phase 2 Efficacy Data (24 Weeks)

Selonsertib 18 mg Selonsertib 6 mg (*

Endpoint SIM* Alone
(= SIM?) SIM?)
Fibrosis
Improvement (=1 43% (13/30) 30% (8/27) 20% (2/10)
Stage)[3][5]
Progression to
_ _ 3% (1/30) 7% (2/27) 20% (2/10)
Cirrhosis (F4)[3]
215% Reduction in
Liver Stiffness (MRE2)  20% (5/25) 32% (7/22) 0% (0/7)
[3]
>30% Reduction in
Liver Fat (MRI-PDFF3)  26% (8/31) 13% (3/24) 10% (1/10)

[3]

1Simtuzumab (SIM), a monoclonal antibody, was used in combination arms. No significant
differences were observed between monotherapy and combination therapy, so groups were
pooled.[3][5] 2Magnetic Resonance Elastography (MRE).[3] 2BMagnetic Resonance Imaging-
Proton Density Fat Fraction (MRI-PDFF).[3]

Phase 3 STELLAR Clinical Trial Data

Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 (for F3
bridging fibrosis) and STELLAR-4 (for F4 compensated cirrhosis), evaluated Selonsertib
monotherapy over 48 weeks.[9] Neither trial met its primary efficacy endpoint of a >1-stage
improvement in fibrosis without worsening of NASH.[4][9][10]

Table 2: Summary of Phase 3 Primary Endpoint Data (48 Weeks)
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Trial (Fibrosis

Selonsertib 18 mg Selonsertib 6 mg Placebo
Stage)
STELLAR-3 (F3)[9]

9.3% - 10% 12% - 12.1% 13% - 13.2%
[10][11]
STELLAR-4 (F4)[4][9] 14.4% 12.5% - 13% 12.8% - 13%

Data represents the percentage of patients achieving a >1-stage improvement in fibrosis
without worsening of NASH.

Experimental Protocols

Detailed protocols are crucial for the design and execution of studies investigating new
therapeutic agents. Below are methodologies based on the clinical trials for Selonsertib.

Protocol: Phase 2 NASH Trial with Fibrosis (F2-F3)

This protocol is based on the design of the Phase 2 study of Selonsertib.[5][12]

1. Objective: To evaluate the safety and efficacy of Selonsertib in patients with NASH and stage

2 or 3 liver fibrosis.[5]
2. Study Design:
e Multicenter, randomized, open-label trial.[5]

o Patient Population: 72 adults with biopsy-confirmed NASH, F2 or F3 fibrosis, and a NAFLD
Activity Score (NAS) of >5.[5]

» Randomization: Patients were randomized (2:2:1:1:1) to one of five arms: Selonsertib 6 mg,
Selonsertib 18 mg, Selonsertib 6 mg + Simtuzumab 125 mg, Selonsertib 18 mg +
Simtuzumab 125 mg, or Simtuzumab 125 mg alone.[5]

o Treatment Duration: 24 weeks.[3][5]

o Administration: Selonsertib administered orally once daily; Simtuzumab via subcutaneous

injection once weekly.[5]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32147362/
https://www.gilead.com/news/news-details/2019/gilead-announces-topline-data-from-phase-3-stellar-3-study-of-selonsertib-in-bridging-fibrosis-f3-due-to-nonalcoholic-steatohepatitis-nash
https://www.fiercebiotech.com/biotech/gilead-s-selonsertib-flunks-another-nash-phase-3
https://www.gilead.com/news/news-details/2019/gilead-announces-topline-data-from-phase-3-stellar-4-study-of-selonsertib-in-compensated-cirrhosis-f4-due-to-nonalcoholic-steatohepatitis-nash
https://pubmed.ncbi.nlm.nih.gov/32147362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://www.researchgate.net/publication/319635245_The_ASK1_Inhibitor_Selonsertib_in_Patients_with_Nonalcoholic_Steatohepatitis_A_Randomized_Phase_2_Trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://firstwordpharma.com/story/4267070
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

3. Key Assessments:

e Screening/Baseline:

[¢]

Liver biopsy within 3 months of screening to confirm NASH and fibrosis stage (NASH CRN
Histologic Scoring System).[5]

[¢]

Magnetic Resonance Elastography (MRE) to measure liver stiffness.[3][5]

[¢]

MRI-Proton Density Fat Fraction (MRI-PDFF) to quantify liver fat.[3][5]

[e]

Collection of serum for biomarkers of apoptosis (e.g., CK-18).[3]
e End of Treatment (Week 24):

o Repeat liver biopsy for histological assessment.[5]

o Repeat MRE and MRI-PDFF imaging.[5]

o Repeat serum biomarker analysis.[13]
4. Endpoints:

o Primary: Proportion of patients with a >1-stage improvement in fibrosis without worsening of
NASH.[3]

e Secondary: Changes in liver stiffness (MRE), liver fat (MRI-PDFF), hepatic collagen content,
and serum biomarkers.[3][13]

5. Safety Monitoring:

o Adverse events were monitored throughout the study. The most common were headache,
nausea, and sinusitis.[3]

Protocol: Phase 3 NASH Trials (STELLAR-3 & STELLAR-
4)

This protocol is based on the design of the STELLAR-3 and STELLAR-4 studies.[4][9][10]
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Patient Screening
- Biopsy Confirmed NASH
- F3 (STELLAR-3) or F4 (STELLAR-4)

Randomization (2:2:1)

Selonsertib 18 mg Selonsertib 6 mg Placebo
(Once Daily) (Once Daily) (Once Daily)

48-Week Treatment Period

Week 48 Assessment
- Repeat Liver Biopsy

- Non-Invasive Tests (NITs)
- Safety Monitoring

Click to download full resolution via product page

Caption: Workflow for the Phase 3 STELLAR clinical trials.

1. Objective: To evaluate the safety and antifibrotic efficacy of Selonsertib in patients with
advanced fibrosis due to NASH.[9]

2. Study Design:
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Two separate trials: STELLAR-3 for bridging fibrosis (F3) and STELLAR-4 for compensated
cirrhosis (F4).[9]

Design: Randomized, double-blind, placebo-controlled.[4][9]

Patient Population:

o STELLAR-3: 802 adults with NASH and F3 fibrosis.[10]

o STELLAR-4: 877 adults with NASH and F4 fibrosis.[4]

Randomization: Patients in each trial were randomized 2:2:1 to receive Selonsertib 18 mg,
Selonsertib 6 mg, or placebo.[9]

Treatment Duration: 48 weeks for the primary endpoint analysis.[4][9]

Administration: Oral, once-daily administration.[4]

. Key Assessments:

Screening/Baseline: Liver biopsy to confirm fibrosis stage. Evaluation of non-invasive tests
(NITs) of fibrosis.[9]

End of Treatment (Week 48): Repeat liver biopsy for histological assessment.[9]

. Endpoints:

Primary: The proportion of patients with >1-stage improvement in fibrosis without worsening
of NASH at week 48.[9]

Secondary: Changes in non-invasive tests (NITs), progression to cirrhosis (in STELLAR-3),
and liver-related clinical events.[9][10]

. Pharmacodynamic Assessment:

Although clinical endpoints were not met, Selonsertib demonstrated pharmacodynamic
activity through dose-dependent reductions in hepatic phospho-p38 expression.[9]
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Summary and Future Directions

Selonsertib, a selective inhibitor of ASK1, demonstrated a potential anti-fibrotic effect in a
Phase 2 trial of patients with NASH and F2-F3 fibrosis.[5][13] However, these promising early
results were not confirmed in two large Phase 3 trials (STELLAR-3 and STELLAR-4), where
Selonsertib monotherapy failed to show a significant effect on fibrosis improvement compared
to placebo in patients with advanced fibrosis (F3-F4).[9]

Despite the lack of efficacy as a monotherapy, the research provided valuable insights into the
complexity of NASH.[4] The data from these large studies, including extensive biomarker
analysis, continues to inform the scientific community's understanding of the disease.[4] Future
research may focus on evaluating ASK1 inhibitors as part of combination therapies targeting
multiple pathogenic pathways in NASH.[4][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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